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carbamate

Cat. No.: B212031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pseudoephedrine tert-butyl carbamate, also known as N-tert-butoxycarbonyl-

pseudoephedrine (t-BOC-pseudoephedrine), is a chemically modified derivative of

pseudoephedrine. The introduction of the tert-butyl carbamate (Boc) protecting group on the

secondary amine of the pseudoephedrine molecule alters its chemical properties, rendering it a

key intermediate in certain chemical syntheses. This technical guide provides a comprehensive

overview of its chemical identity, synthesis, and analytical characterization. It is primarily

recognized as a precursor in the synthesis of (+)-methamphetamine, and its presence is

monitored in forensic chemistry.[1][2] This document details the available quantitative data,

experimental protocols for its synthesis and characterization, and visual representations of its

chemical relationships.

Chemical Identity and Properties
Pseudoephedrine tert-butyl carbamate is a synthetic compound that is not naturally

occurring. The addition of the Boc group increases its molecular weight and lipophilicity

compared to the parent compound, pseudoephedrine.
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Property Value Source

Chemical Name

tert-butyl (1S,2S)-2-hydroxy-1-

methyl-2-

phenylethyl(methyl)carbamate

Cayman Chemical

Synonyms

t-BOC Pseudoephedrine, N-

Butoxycarbonyl-

Pseudoephedrine

[1]

CAS Number 152614-95-4 [1]

Molecular Formula C₁₅H₂₃NO₃ [1]

Molecular Weight 265.35 g/mol MedchemExpress.com

Appearance Crystalline solid Cayman Chemical

Purity ≥98% [1]

Storage Temperature -20°C [2]

Solubility
Solvent Solubility Source

DMF 30 mg/mL [1]

DMSO 30 mg/mL [1]

Ethanol 20 mg/mL [1]

PBS (pH 7.2) 10 mg/mL [1]

Synthesis and Chemical Reactions
The synthesis of Pseudoephedrine tert-butyl carbamate involves the protection of the

secondary amine of pseudoephedrine using a tert-butoxycarbonyl group. This is a standard

procedure in organic synthesis to temporarily mask the reactivity of the amine functionality.

General Synthesis Protocol: N-tert-butoxycarbonylation
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The most common method for the synthesis of N-Boc protected amines is the reaction of the

amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

Dissolution: Dissolve pseudoephedrine in a suitable aprotic solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or

diisopropylethylamine (DIPEA), to the solution. The base scavenges the acidic proton

generated during the reaction.

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same

solvent to the reaction mixture at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions

to remove the base and any water-soluble byproducts. The organic layer is then dried over

an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to yield pure Pseudoephedrine tert-butyl
carbamate.
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Figure 1. Synthetic workflow for Pseudoephedrine tert-butyl carbamate.

Role as a Precursor in Methamphetamine Synthesis
Pseudoephedrine tert-butyl carbamate is primarily known for its role as a masked precursor

to (+)-methamphetamine.[1] The Boc group can be removed (deprotection) under acidic

conditions to regenerate the secondary amine of pseudoephedrine, which can then be reduced

to methamphetamine. The hydroxyl group can also be modified or removed in subsequent

synthetic steps.

Pseudoephedrine
tert-butyl carbamate

Deprotection
(Acidic Conditions)

Step 1 Pseudoephedrine Reduction of
Hydroxyl Group (+)-MethamphetamineStep 2

Click to download full resolution via product page

Figure 2. Pathway from Pseudoephedrine tert-butyl carbamate to (+)-Methamphetamine.

Analytical Characterization
A comprehensive analytical characterization of Pseudoephedrine tert-butyl carbamate has

been performed using various spectroscopic techniques to confirm its structure.[3]
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Experimental Protocols for Characterization
The following are general protocols for the analytical techniques used to characterize

Pseudoephedrine tert-butyl carbamate:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated

solvent (e.g., CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For

complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be

performed to aid in the assignment of signals. Due to restricted rotation around the

carbamate bond, NMR spectra may need to be acquired at elevated temperatures to

obtain sharp signals.[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic

solvent (e.g., methanol or dichloromethane).

Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary

column.

Analysis: The separated components are then introduced into the mass spectrometer for

ionization and detection. It is important to note that t-Boc derivatives can undergo thermal

degradation or rearrangement in the hot GC injection port.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible

with the mobile phase (e.g., methanol or acetonitrile).

Separation: Inject the sample onto an HPLC or UHPLC system equipped with a suitable

column (e.g., C18) for separation.

Detection: The eluent is introduced into the mass spectrometer for detection. High-

resolution mass spectrometry (HRMS) can be used to determine the accurate mass and
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elemental composition. LC-MS/MS does not always show characteristic fragmentation for

unambiguous structure assignment.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

Analysis: The infrared spectrum is recorded, showing the characteristic vibrational

frequencies of the functional groups present in the molecule.

Spectroscopic Data
The following tables summarize the key analytical data for Pseudoephedrine tert-butyl
carbamate.

Table 3: ¹H NMR Spectroscopic Data (Note: Exact chemical shifts can vary slightly depending

on the solvent and instrument.)

Protons Chemical Shift (ppm) Multiplicity

Phenyl-H ~7.2-7.4 m

CH-OH ~4.6 d

CH-N ~4.2 m

N-CH₃ ~2.7 s

C(CH₃)₃ ~1.4 s

CH-CH₃ ~0.9 d

Table 4: ¹³C NMR Spectroscopic Data
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Carbon Chemical Shift (ppm)

C=O (carbamate) ~155

Phenyl-C ~126-142

C-OH ~75

C-N ~58

C(CH₃)₃ (quaternary) ~80

N-CH₃ ~30

C(CH₃)₃ (methyls) ~28

CH-CH₃ ~15

Table 5: Mass Spectrometry Data

Technique Ionization Mode Key m/z values Notes

GC-MS EI Varies

Subject to thermal

degradation and

rearrangement.[3]

LC-MS/MS ESI+ [M+H]⁺, [M+Na]⁺

May not show

characteristic

fragmentation.[3]

Table 6: FTIR Spectroscopic Data

Functional Group Wavenumber (cm⁻¹)

O-H stretch (hydroxyl) ~3400 (broad)

C-H stretch (aromatic and aliphatic) ~2800-3100

C=O stretch (carbamate) ~1680

C-N stretch ~1160
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Biological Signaling and Significance
As a synthetic intermediate and a protected form of pseudoephedrine, Pseudoephedrine tert-
butyl carbamate is not expected to have significant direct biological activity. The bulky tert-

butyl carbamate group would likely hinder its interaction with the adrenergic receptors that

pseudoephedrine targets. Its primary significance in a biological context is as a precursor that

can be converted back to pseudoephedrine or into methamphetamine, both of which are

biologically active. There are no known signaling pathways directly modulated by

Pseudoephedrine tert-butyl carbamate.

Conclusion
Pseudoephedrine tert-butyl carbamate is a well-characterized chemical entity of significant

interest in forensic and synthetic chemistry. Its role as a masked precursor for illicit drug

synthesis has led to its analytical characterization being documented in the scientific literature.

This guide has summarized the available technical information, including its synthesis,

properties, and analytical data, to serve as a valuable resource for researchers, scientists, and

drug development professionals. The provided experimental outlines and data tables offer a

comprehensive understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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